molecular formula C11H11B B1286600 6-Bromo-4-methyl-1,2-dihydronaphthalene

6-Bromo-4-methyl-1,2-dihydronaphthalene

Cat. No.: B1286600
M. Wt: 223.11 g/mol
InChI Key: YMDQYVDTEYCKEA-UHFFFAOYSA-N
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Description

6-Bromo-4-methyl-1,2-dihydronaphthalene is a halogenated dihydronaphthalene derivative characterized by a bromine atom at the 6-position and a methyl group at the 4-position of the partially saturated naphthalene ring. This compound belongs to a class of bicyclic aromatic hydrocarbons with reduced saturation, which influences its electronic properties and reactivity.

Properties

Molecular Formula

C11H11B

Molecular Weight

223.11 g/mol

IUPAC Name

6-bromo-4-methyl-1,2-dihydronaphthalene

InChI

InChI=1S/C11H11Br/c1-8-3-2-4-9-5-6-10(12)7-11(8)9/h3,5-7H,2,4H2,1H3

InChI Key

YMDQYVDTEYCKEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC2=C1C=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Dihydronaphthalene Derivatives

Compound Name Substituents Saturation Molecular Formula Key Properties/Applications Reference
6-Bromo-4-methyl-1,2-dihydronaphthalene 6-Br, 4-CH₃ 1,2-dihydro C₁₁H₁₁Br Intermediate in organic synthesis
cis-1,2-Dihydroxy-1,2-dihydronaphthalene 1,2-OH 1,2-dihydro C₁₀H₁₀O₂ Bacterial metabolite; PTP1B inhibition
5,8-Dichloro-cis-1,2-dihydroxy-1,2-dihydronaphthalene 1,2-OH, 5,8-Cl 1,2-dihydro C₁₀H₈Cl₂O₂ Chlorinated metabolite; UV absorption
6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene 6-Br, 1,1,4,4-(CH₃)₄ 1,2,3,4-tetrahydro C₁₄H₁₉Br Sterically hindered; industrial uses
4-Aryl-1,2-dihydronaphthalene 4-Aryl 1,2-dihydro Variable Photoredox synthesis; fluorination

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Molecular Weight Stability Notes
6-Bromo-4-methyl-1,2-dihydronaphthalene Not reported 223.11 Likely stable under inert conditions
cis-1,2-Dihydroxy-1,2-dihydronaphthalene Not reported 178.19 Air-sensitive; prone to oxidation
6-Bromo-1,2-di(decyloxy)naphthalene Not reported 522.60 High molecular weight; lipid-soluble
6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene Not reported 267.21 Steric hindrance reduces reactivity

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